3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-8-1-3-9(4-2-8)15-19(17,18)10-5-6-12(16)11(14)7-10/h1-7,15-16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWXPZMFHRVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the hydroxylation of the benzene ring to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, in cancer therapy. These compounds have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in several tumors, making them promising candidates for selective cancer treatments.
- Mechanism of Action : The inhibition of carbonic anhydrase IX leads to reduced tumor acidity and enhanced apoptosis in cancer cells. For instance, derivatives such as 4e and 4g demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.55 to 25.06 nM .
| Compound | Cancer Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | High |
| 4g | MCF-7 | 25.06 | Moderate |
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects. The structural features of this compound enhance its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism : These compounds often act by inhibiting folate synthesis pathways in bacteria. New sulfonamide derivatives have been shown to overcome resistance mechanisms associated with traditional sulfa drugs .
Antiviral Activity
Emerging research indicates that certain sulfonamide derivatives may also exhibit antiviral properties. For instance, compounds derived from this compound have shown potential against viral infections such as the tobacco mosaic virus.
- Study Findings : In vitro tests revealed that some derivatives achieved approximately 50% inhibition of viral activity, comparable to established antiviral agents .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors such as 4-chloroaniline.
- Synthesis Overview : The reaction pathway generally includes the formation of sulfonamide groups through nucleophilic attack on sulfonyl chlorides under basic conditions.
| Step | Reactants | Products |
|---|---|---|
| Nucleophilic substitution | 4-Chloroaniline + Sulfonyl chloride | Sulfonamide derivative |
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₂H₁₁ClN₂O₃S
- CAS No.: 328028-24-6
- Key Features: A sulfonamide derivative with a 4-chlorophenyl group, a hydroxyl (-OH) substituent at the 4-position of the benzene ring, and an amino (-NH₂) group at the 3-position ().
Physicochemical Properties :
- Molecular Weight : 298.75 g/mol
- Storage : Stable under inert atmosphere at 2–8°C ().
- Hazard Profile : Classified with warnings H302 (harmful if swallowed) and H413 (may cause aquatic toxicity) ().
Comparison with Similar Compounds
Structural Analogs and Their Properties
The biological activity and physicochemical properties of sulfonamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Impact of Substituents on Bioactivity
- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : Hydroxyl groups enhance hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors). Methoxy groups, while reducing polarity, may enhance blood-brain barrier penetration ( vs. 12).
- Halogen Substituents (Cl, Br) : Chlorine and bromine increase molecular weight and electronegativity, influencing binding affinity. For example, bromine’s larger atomic radius may enhance hydrophobic interactions ().
- Cyclized vs. Open-Chain Structures: Cyclized thieno[2,3-b]pyridine derivatives (e.g., compound 3 in ) showed lower insecticidal activity than open-chain analogs (compound 2), likely due to the loss of the cyano group (-CN) and rigid conformation ().
Research Findings on Insecticidal and Enzyme Inhibition Activity
- Insecticidal Activity: Compound 2 (open-chain, cyano-containing) exhibited superior activity against cowpea aphids (LC₅₀ = 0.8 μg/mL) compared to cyclized compound 3 (LC₅₀ = 1.2 μg/mL), highlighting the importance of flexible structures and electron-withdrawing groups (). The target compound’s hydroxyl group may mimic bioactive moieties in natural insecticides, though direct studies are needed ().
Biological Activity
3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on CA IX and CA II, with IC50 values ranging from 10.93 nM to 3.92 μM .
- Cellular Interaction : The amino and hydroxy groups can form hydrogen bonds with biological molecules, facilitating interactions that disrupt cellular processes. This mechanism is crucial for its anticancer properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains:
- Inhibition Studies : Compounds related to this sulfonamide have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages of 80.69% and 79.46%, respectively .
- Biofilm Formation : Some derivatives have also demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections .
Anticancer Activity
The compound has been investigated for its potential in cancer therapy:
- Cell Proliferation Inhibition : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibit potent anti-proliferative effects, with IC50 values ranging from 1.52 μM to 6.31 μM .
- Apoptosis Induction : Notably, one study reported that a derivative induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positivity .
Study on Anticancer Properties
In a recent study, researchers synthesized several sulfonamide derivatives and evaluated their effects on cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MCF-7 | 6.31 | 17.5 |
These results indicate a high selectivity for cancer cells over normal cells, suggesting potential therapeutic applications .
Pharmacokinetic Studies
Pharmacokinetic evaluations using computational models have indicated favorable properties for some derivatives of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, and how can intermediates be characterized?
- Methodology :
- Synthesis : React 4-chloroaniline with 3-amino-4-hydroxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C. Monitor progress via TLC. Purify via recrystallization or column chromatography .
- Characterization : Use 1H/13C NMR to confirm sulfonamide bond formation and aromatic proton environments. FTIR verifies sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks .
Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfamethoxazole .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay. IC₅₀ values < 1 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale (>10 g) production?
- Methodology :
- Reaction Optimization : Use a continuous flow reactor with controlled temperature (25–40°C) and automated pH adjustment. Replace triethylamine with NaHCO₃ for cost efficiency .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC with preparative columns. Yield improvements (>85%) are achievable with solvent recycling .
Q. What mechanistic insights explain its enzyme inhibition selectivity?
- Methodology :
- Molecular Docking : Simulate binding to CA-II (PDB: 3KS3) using AutoDock Vina. The 4-chlorophenyl group shows hydrophobic interactions with Val121 and Phe131, while the sulfonamide coordinates the catalytic zinc ion .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Kᵢ values correlate with substituent electronegativity (e.g., Cl enhances binding) .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodology :
- SAR Analysis : Synthesize analogs with Br, F, or NO₂ at the 4-position. Compare IC₅₀ values against CA isoforms (see Table 1).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Fluorinated analogs show longer half-lives (>2 hrs) .
Table 1 : Structure-Activity Relationship (SAR) of Sulfonamide Analogs
| Substituent (Position 4) | IC₅₀ (CA-II, µM) | LogP | Metabolic Half-Life (hr) |
|---|---|---|---|
| Cl | 0.45 | 2.1 | 1.2 |
| Br | 0.38 | 2.4 | 1.0 |
| F | 0.52 | 1.8 | 2.5 |
| NO₂ | 0.67 | 1.5 | 0.8 |
Data Contradiction Analysis
Q. Why do reported MIC values for antibacterial activity vary across studies?
- Key Factors :
- Strain Variability : P. aeruginosa (ATCC 27853 vs. clinical isolates) may differ in efflux pump expression.
- Assay Conditions : Mueller-Hinton broth vs. CAMHB (cation-adjusted) affect cation availability, altering sulfonamide efficacy .
- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
